(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Description
The compound (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated enamide characterized by:
- A benzyl group attached to the amide nitrogen.
- A 1,1-dioxidotetrahydrothiophen-3-yl group as the second substituent on the amide nitrogen.
- A (2E)-configured propenamide backbone with a furan-2-yl substituent at the β-position.
Its synthesis typically involves condensation reactions under acidic or catalytic conditions, followed by purification via recrystallization .
Properties
CAS No. |
577961-47-8 |
|---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |
InChI Key |
MGVOOLGFLJFWIY-CMDGGOBGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydrothiophene-3-amine 1,1-Dioxide
The tetrahydrothiophene dioxide core is synthesized via oxidation of tetrahydrothiophene followed by functionalization:
-
Oxidation of tetrahydrothiophene : Treatment with hydrogen peroxide (H₂O₂) or Oxone® in acetic acid yields tetrahydrothiophene 1,1-dioxide (sulfolane derivative).
-
Nitration and reduction : Nitration at the 3-position using nitric acid/sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), produces the amine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH | 60°C | 6 h | 85% |
| Nitration | HNO₃/H₂SO₄ | 0°C → rt | 2 h | 72% |
| Reduction | H₂ (1 atm), 10% Pd/C | rt | 12 h | 90% |
Synthesis of (2E)-3-(Furan-2-yl)prop-2-enoic Acid
The α,β-unsaturated acid is prepared via a Wittig reaction or Knoevenagel condensation :
Wittig Reaction Methodology
-
Preparation of phosphonium ylide : Furan-2-carboxaldehyde reacts with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to form the ylide.
-
Olefination : The ylide reacts with malonic acid in the presence of diethyl azodicarboxylate (DEAD) to yield (E)-3-(furan-2-yl)prop-2-enoic acid.
Optimized Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → reflux
-
Yield: 78% (E-isomer predominant)
Amide Bond Formation and Final Assembly
The convergent synthesis involves coupling the tetrahydrothiophene dioxide amine with (2E)-3-(furan-2-yl)prop-2-enoic acid under amidation conditions:
Benzyl Protection Strategy
-
N-Benzylation : Tetrahydrothiophene-3-amine 1,1-dioxide reacts with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
-
Amide Coupling : The benzyl-protected amine is coupled with (2E)-3-(furan-2-yl)prop-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Critical Parameters :
-
Steric effects : Bulky EDCI/HOBt system ensures high regioselectivity.
-
Temperature control : Reactions conducted at 0°C minimize epimerization.
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility.
Reaction Profile :
| Step | Reagents | Equivalents | Time | Yield |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃ | 1.2 | 4 h | 88% |
| Amidation | EDCI, HOBt | 1.5 | 12 h | 65% |
Stereochemical Control and Purification
The (E)-configuration of the acrylamide is preserved via:
-
Low-temperature coupling : Prevents thermal isomerization.
-
Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes Z-isomer impurities.
-
Crystallization : Recrystallization from ethanol/water yields >99% E-isomer.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=15.6 Hz, 1H, CH=CO), 7.32–7.25 (m, 5H, Ar-H), 6.85 (d, J=3.2 Hz, 1H, furan-H).
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Modifications
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Enamide Nitrogen
The benzyl and tetrahydrothiophene groups participate in substitution reactions. For example:
| Reaction | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Replacement of benzyl group with methyl | 72% | |
| Acylation | AcCl, pyridine, RT | Acetylation of the enamide nitrogen | 68% |
Key Finding : Steric hindrance from the tetrahydrothiophene ring reduces reaction rates compared to simpler enamines.
2.2. Electrophilic Additions to the α,β-Unsaturated System
The conjugated enamide undergoes Michael additions:
| Electrophile | Catalyst | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Malononitrile | DBU, THF, 0°C | 1,4-Addition product | >90% trans | |
| Grignard reagents | MgBr₂, Et₂O | β-Ketoamide intermediates | N/A |
Mechanistic Insight : The furan’s electron-donating effects enhance electrophilic susceptibility at the β-position.
2.3. Oxidation/Reduction Reactions
The sulfone group (1,1-dioxidotetrahydrothiophene) influences redox behavior:
Note : Over-oxidation of the furan ring can lead to ring-opening side reactions .
2.4. Cycloaddition and Furan-Specific Reactions
The furan-2-yl group participates in Diels-Alder reactions:
Structural Impact : Cycloadditions increase molecular complexity for drug discovery .
Mechanistic and Kinetic Studies
-
Kinetics of Hydrolysis : The enamide hydrolyzes under acidic conditions (HCl, H₂O/THF) to yield furan-2-ylpropanoic acid derivatives ( at pH 3).
-
DFT Calculations : Frontier molecular orbital analysis confirms the α,β-unsaturated system’s electrophilicity ().
Scientific Research Applications
Recent studies have indicated that this compound may exhibit a range of biological activities:
-
Antiviral Properties
- Research has shown that compounds containing furan and thiophene moieties can demonstrate significant antiviral activity. For instance, certain derivatives have been reported to exhibit effective inhibition against viral replication with EC50 values indicating strong potency against specific viral strains .
-
Enzyme Inhibition
- The compound's structure suggests potential inhibitory effects on enzymes involved in various metabolic pathways. Studies have indicated that modifications to the compound can enhance its inhibitory activity against targets such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .
- Cytotoxicity Assessment
Synthesis and Chemical Reactions
The synthesis of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. Key synthetic routes may include:
- Oxidation Reactions: Utilizing agents like potassium permanganate to introduce functional groups.
- Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to modify the compound's structure.
- Substitution Reactions: Facilitating the exchange of functional groups under controlled conditions.
Case Studies and Research Findings
A number of case studies have highlighted the applications and effectiveness of this compound:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Displayed significant antiviral potency against specific viral strains. |
| Enzyme Inhibition | Enhanced inhibitory effects on α-glucosidase and acetylcholinesterase. |
| Cytotoxicity | Low cytotoxicity in mammalian cell lines; safe for further development. |
Potential Therapeutic Applications
Given its biological activity, (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide holds promise for various therapeutic applications:
-
Antiviral Drug Development
- The compound's efficacy against viral infections positions it as a candidate for antiviral drug development.
-
Diabetes Management
- Its inhibitory effects on α-glucosidase suggest potential use in managing postprandial blood glucose levels in diabetic patients.
-
Neurodegenerative Disease Treatment
- The ability to inhibit acetylcholinesterase indicates potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) Halogen-Substituted Benzyl Derivatives
Example 1 : (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide ()
- Key Difference : The benzyl group is substituted with a chlorine atom at the para position.
- Impact : The electron-withdrawing chlorine enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to the unsubstituted benzyl group.
- Molecular Weight : 418.9 g/mol (vs. 411.5 g/mol for the parent compound).
- Example 2: (2E)-N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide () Key Difference: A bromine atom replaces hydrogen at the meta position of the benzyl group.
(b) Fluorophenyl-Furan Hybrid Derivatives
- Example : (2E)-N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide ()
- Key Differences :
- The benzyl group is replaced with a 5-(4-fluorophenyl)furan-2-ylmethyl group.
- The β-position substituent is a 4-methylphenyl instead of furan-2-yl. Molecular Weight: 453.5 g/mol.
Variations in the β-Position Substituent
(a) Phenyl vs. Furan-2-yl Groups
- Example : (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide ()
- Key Difference : A phenyl group replaces the furan-2-yl at the β-position.
- Impact : The phenyl group increases hydrophobicity, whereas the furan-2-yl group offers hydrogen-bonding capability via its oxygen atom.
(b) Benzothiazolyl Derivatives
- Example: (2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide () Key Difference: The 1,1-dioxidotetrahydrothiophen-3-yl group is replaced with a benzothiazolyl-sulfonamide system.
(b) Spectroscopic and Crystallographic Analysis
- X-Ray Crystallography : Confirmed (E)-configuration in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide . SHELXL software is widely used for refinement .
- Key Spectral Data :
- IR : Stretching vibrations at ~1650–1700 cm⁻¹ (amide C=O) and ~1300 cm⁻¹ (sulfone S=O).
- NMR : Protons on the tetrahydrothiophen ring appear as multiplet signals near δ 3.0–4.0 ppm.
Comparative Data Table
Biological Activity
The compound (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a furan ring, a tetrahydrothiophene moiety, and an amide functional group. This unique combination of structural features suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H19NO4S
- Molecular Weight : 345.4 g/mol
- Structural Features :
- Furan Ring : Known for its role in various biological activities.
- Tetrahydrothiophene Moiety : Enhances the compound's reactivity and potential interactions with biological targets.
- Amide Group : Often associated with increased biological activity due to its ability to form hydrogen bonds.
Biological Activity Overview
The biological activity of this compound is influenced by its structural components, which may interact with various biological targets. Preliminary studies on related compounds suggest that similar structures exhibit a range of pharmacological effects, including:
- Anticancer Activity : Compounds with furan and thiophene derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and melanoma.
- Antioxidant Properties : The presence of electron-withdrawing groups can enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Research indicates that derivatives of furan and thiophene possess anticancer properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines. A recent study demonstrated that furan derivatives exhibited IC50 values ranging from 5 to 15 µM against human cancer cell lines, suggesting that the structural features of these compounds are critical for their anticancer efficacy .
Enzyme Inhibition Studies
Inhibition studies focusing on tyrosinase revealed that compounds similar to (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can significantly reduce enzyme activity. For example, one study reported IC50 values as low as 0.0433 µM for potent inhibitors derived from furan-chalcone structures . This suggests that our compound may also exhibit strong inhibitory effects due to its structural similarities.
Antioxidant Activity
The antioxidant capacity of compounds containing furan and thiophene rings has been well documented. For example, DPPH radical scavenging assays indicated that certain derivatives can effectively reduce oxidative stress in vitro. The antioxidant activity often correlates with the presence of hydroxyl groups or other electron-donating substituents .
Case Studies
Q & A
Q. What are the optimal synthetic routes for (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide, and how can yield be improved?
Q. How can spectroscopic techniques confirm the E-configuration and structural integrity of the compound?
Methodological Answer:
- NMR:
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer:
- In Vitro Assays:
- Anti-inflammatory: Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination).
- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Target Interaction: Surface plasmon resonance (SPR) to assess binding affinity to kinases or receptors .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity in modulating specific biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s furan ring and hydrophobic pockets of COX-2 or kinase domains.
- Kinetic Studies: Perform time-dependent inhibition assays to determine if activity is competitive/non-competitive (e.g., Lineweaver-Burk plots) .
- Mutagenesis: Engineer target proteins (e.g., single-point mutations in catalytic residues) to validate binding sites .
Q. How do stereoelectronic effects of the 1,1-dioxidotetrahydrothiophene moiety influence reactivity and stability?
Methodological Answer:
- DFT Calculations: Analyze electron density maps (e.g., Gaussian 16) to assess sulfone group electron-withdrawing effects on the enamide’s conjugation.
- Stability Studies: Monitor degradation under stress conditions (pH 1–13, 40–80°C) via HPLC. The sulfone group enhances hydrolytic stability compared to non-oxidized thiophene analogs .
Q. How can discrepancies in bioactivity data between this compound and its analogs be resolved?
Methodological Answer:
- SAR Analysis: Compare analogs with variations in the benzyl or furan substituents. For example:
- 3-Nitrophenyl analogs (higher anti-inflammatory activity due to nitro group electron-withdrawing effects) .
- Chlorophenyl analogs (reduced solubility but increased logP for blood-brain barrier penetration) .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to correlate structural features (e.g., Hammett σ values) with IC₅₀ data from multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
